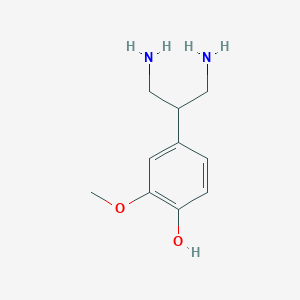

4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol

Description

Contextualization of 1,3-Diaminopropane (B46017) Derivatives in Advanced Chemical Synthesis

The 1,3-diaminopropane unit is a versatile and highly functionalized building block in advanced chemical synthesis. wikipedia.orgchemicalbook.com Its two primary amine groups provide reactive sites for a wide array of chemical transformations, making it a valuable precursor for the construction of more complex molecules. These derivatives are integral to the synthesis of various heterocyclic compounds, which are fundamental structures in many biologically active molecules. wikipedia.org

In the realm of materials science, 1,3-diaminopropane and its derivatives are employed as cross-linking agents in the formation of polymers and as ligands in the synthesis of coordination complexes. wikipedia.orgsigmaaldrich.com The spacing of the amino groups along the three-carbon chain allows for the formation of stable six-membered chelate rings with metal ions, a property that is exploited in the development of catalysts and metal-sequestering agents. researchgate.net Furthermore, the diamine structure is a key component in the synthesis of certain dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery and industrial catalysis. sigmaaldrich.com The ability of 1,3-diaminopropane to participate in reactions such as amination, acylation, and condensation makes it a cornerstone for creating diverse molecular architectures.

Recent research has also highlighted the use of 1,3-diaminopropane derivatives in the synthesis of compounds with significant biological activity. For instance, they are used as precursors in the preparation of cholinesterase inhibitors and thrombosis inhibitors. chemicalbook.com The development of bio-based production methods for 1,3-diaminopropane from renewable resources is also an active area of research, aiming to provide a more sustainable alternative to petroleum-based synthesis. sciencedaily.com

Significance of 2-Methoxyphenol Moieties in Rational Drug Design and Agrochemical Development

The 2-methoxyphenol, or guaiacol (B22219), moiety is a prominent structural feature in a vast number of natural and synthetic compounds with significant biological activities. researchgate.net Its presence is crucial in the fields of rational drug design and agrochemical development, where it contributes to the modulation of a molecule's physicochemical properties and its interaction with biological targets. nih.govatamanchemicals.com

In medicinal chemistry, guaiacol derivatives have shown a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. nih.govnih.gov The phenolic hydroxyl group can act as a hydrogen bond donor and a scavenger of free radicals, while the methoxy (B1213986) group can influence the molecule's lipophilicity and metabolic stability. This combination of functional groups makes the guaiacol scaffold a valuable template for the design of new therapeutic agents. For example, synthetic guaiacol derivatives have been investigated as potent and reversible inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular diseases. nih.gov

In the agrochemical industry, 2-methoxyphenol derivatives are utilized as intermediates in the synthesis of pesticides and herbicides. atamanchemicals.comnbinno.com The structural features of guaiacol can contribute to the selective toxicity of these agents towards pests and weeds while potentially having lower toxicity profiles in non-target organisms. The natural occurrence of guaiacol in wood smoke and its role as a flavorant also underscore its biocompatibility and the diverse applications of its derivatives. researchgate.net

Overview of Current Research Trajectories for 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol and Related Structural Scaffolds

While specific research on this compound is limited, the current research trajectories for its constituent scaffolds suggest several promising avenues of investigation. The combination of a 1,3-diaminopropane unit and a 2-methoxyphenol moiety within a single molecule creates a bifunctional platform with the potential for a synergistic enhancement of their individual properties.

One major research direction is in the field of medicinal chemistry. Given the known biological activities of both parent scaffolds, derivatives of this compound could be explored as novel therapeutic agents. The diamine portion can be further functionalized to introduce additional pharmacophores or to modulate the compound's solubility and bioavailability. The guaiacol moiety provides a handle for tuning the antioxidant and enzyme-inhibitory properties of the molecule. Research into related 1,3-diaminopropan-2-ol derivatives has shown that these compounds can exhibit relaxant activity on tracheal muscle, suggesting potential applications in respiratory medicine. researchgate.net

Another potential area of research is in the development of novel ligands for metal coordination. The diamine and the phenolic hydroxyl group can act as coordination sites for a variety of metal ions. This could lead to the creation of new catalysts for organic synthesis or new imaging agents for diagnostic purposes. The synthesis of related N-substituted 1,3-propanediamines has been explored for their potential as dopaminergic agents, indicating a possible role in neuroscience research.

Furthermore, the structural motif of this compound could be incorporated into larger polymeric structures to create functional materials. The diamine can serve as a monomer or a cross-linker, while the guaiacol unit can impart antioxidant or UV-stabilizing properties to the resulting polymer.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918419-42-8 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-(1,3-diaminopropan-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C10H16N2O2/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,13H,5-6,11-12H2,1H3 |

InChI Key |

IKPMNBYCXXUUJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1,3 Diaminopropan 2 Yl 2 Methoxyphenol

Strategies for the Direct Synthesis of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol

The direct construction of the target molecule can be envisioned through several established synthetic organic chemistry reactions. These methods would involve the formation of the crucial carbon-nitrogen bonds that connect the diaminopropane (B31400) backbone to the phenolic moiety.

Reductive Amination and Amidation Approaches

Reductive amination stands as a powerful and widely used method for the formation of carbon-nitrogen bonds, particularly in the synthesis of amines. psu.edustudylib.net This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of a suitable ketone precursor, such as 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, with ammonia (B1221849) or a protected amine, followed by reduction. The use of a titanium(IV) isopropoxide mediator in the presence of a reducing agent like sodium borohydride (B1222165) has been shown to be effective for the reductive amination of ketones to produce secondary amines. psu.edusemanticscholar.org

Alternatively, amidation followed by reduction offers another pathway. This would entail the reaction of a carboxylic acid derivative of the 2-methoxyphenol moiety with 1,3-diaminopropane (B46017) to form an amide, which would then be reduced to the target diamine.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents | Potential Product |

| 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one | Ammonia | Reductive Amination | Ti(Oi-Pr)4, NaBH4 | This compound |

| 4-Hydroxy-3-methoxy-phenylacetic acid | 1,3-Diaminopropane | Amidation, then Reduction | DCC, HOBt (for amidation); LiAlH4 (for reduction) | This compound |

Multi-step Convergent Syntheses utilizing Phenolic and Diamine Precursors

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, often proves more efficient for complex structures. In the context of this compound, this would involve the independent synthesis or procurement of a suitably functionalized 2-methoxyphenol derivative and a protected 1,3-diaminopropane unit.

One potential route involves the nucleophilic substitution reaction between a halogenated 2-methoxyphenol derivative and a protected 1,3-diaminopropane. For instance, 4-(1-bromo-2-propyl)-2-methoxyphenol could be reacted with a mono-protected 1,3-diaminopropane, followed by deprotection to yield the final product. The synthesis of related diamino compounds has been achieved through multi-step sequences. nih.gov

Precursor Chemistry and Derivatization Routes Utilizing 1,3-Diaminopropane and 2-Methoxyphenol Scaffolds

The chemical reactivity of the precursor scaffolds, 1,3-diaminopropane and 2-methoxyphenol, is fundamental to the synthesis of the target compound and its derivatives.

Reactions Involving 1,3-Diaminopropane as a Core Synthon

1,3-Diaminopropane is a versatile building block in organic synthesis due to the presence of two primary amine groups. orgsyn.orgchemicalbook.com These nucleophilic centers can readily participate in a variety of chemical transformations.

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org They are typically formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgyoutube.com 1,3-Diaminopropane can react with two equivalents of an aldehyde or ketone to form bis-Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. cibtech.orgsigmaaldrich.com For example, the condensation of 1,3-diaminopropane with salicylaldehyde (B1680747) yields a tetradentate Schiff base ligand. cibtech.org

| Aldehyde/Ketone | Product Type | Potential Application |

| Salicylaldehyde | Bis-Schiff Base Ligand | Coordination Chemistry |

| p-Hydroxybenzaldehyde | Bis-Schiff Base Ligand | Coordination Chemistry |

| o-Hydroxyacetophenone | Bis-Schiff Base Ligand | Coordination Chemistry |

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The reaction of 1,3-diaminopropane with compounds containing a C-C-C fragment is a common method for the synthesis of pyrimidine (B1678525) derivatives. bu.edu.eg For instance, the reaction of 1,3-diaminopropane with diethyl carbonate can yield perhydropyrimidin-2-one. bu.edu.eg The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has also been reported, highlighting the versatility of pyrimidine synthesis. nih.gov Furthermore, 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives have been synthesized and shown to be potent and selective cholecystokinin-A receptor antagonists. nih.gov

| Reactant | Product | Reference |

| Diethyl Carbonate | Perhydropyrimidin-2-one | bu.edu.eg |

| β-Aminocrotonamide/α,β-Unsaturated Acid Anhydride | 2-Alkenyl-6-methyl-4-hydroxypyrimidine | bu.edu.eg |

Amidation Reactions for Advanced Scaffold Construction

Amidation reactions are a cornerstone in the construction of advanced molecular scaffolds from this compound. The presence of two primary amine groups in the diaminopropan-2-yl moiety provides reactive sites for the formation of amide bonds with a wide range of carboxylic acids or their derivatives. This versatility allows for the systematic modification of the parent structure, leading to the generation of libraries of compounds with tailored properties.

For instance, the reaction of the diamine with various acyl chlorides or anhydrides under standard conditions results in the formation of bis-amides. The choice of the acylating agent is crucial in determining the final properties of the scaffold. Aromatic, aliphatic, and heterocyclic carboxylic acids can be employed to introduce different functionalities, influencing factors such as solubility, steric hindrance, and potential for intermolecular interactions.

In a study focused on creating novel antibacterial agents, a series of bis-amide derivatives were synthesized from a diphenylurea scaffold. This involved the reaction of a key iododiphenylurea intermediate with various terminal alkynes, followed by condensation with aminoguanidine. nih.gov While not a direct amidation of the title compound, this research highlights the utility of forming amide-like linkages to build complex structures with biological relevance. nih.gov Similarly, the synthesis of 1,4-benzothiazine-3-one derivatives containing bis-amide functionalities has been reported, showcasing the power of amide bond formation in creating complex heterocyclic systems. nih.gov

The conditions for these amidation reactions are typically mild, often employing a base to neutralize the acid byproduct and a suitable solvent. The resulting amide scaffolds can serve as intermediates for further chemical transformations, enabling the construction of even more complex and functionally diverse molecules.

Transformations Involving 2-Methoxyphenol Precursors

The 2-methoxyphenol core is a common starting point for the synthesis of various analogues of this compound. Modifications of readily available precursors like eugenol (B1671780) and the derivatization of the 4-methoxyphenol (B1676288) substructure are key strategies in this regard.

Eugenol, a naturally occurring and readily available compound, serves as a versatile precursor for the synthesis of this compound analogues. usu.ac.idnih.gov The allyl group of eugenol is particularly amenable to a variety of chemical transformations, allowing for the introduction of the diaminopropan-2-yl moiety or a precursor to it.

One common approach involves the transformation of the allyl group. For example, hydrohalogenation of the allyl group in eugenol can yield a 4-(2-halopropyl)-2-methoxyphenol intermediate. researchgate.net This halo-derivative can then undergo nucleophilic substitution with a suitable nitrogen-containing nucleophile to introduce the amino functionalities. Another strategy involves the nitration of the eugenol ring, followed by reduction of the nitro group to an amine. ugm.ac.idnih.gov This amino group can then be further functionalized.

A study on the synthesis of eugenol derivatives demonstrated the transformation of the allyl group through various reactions, including esterification and addition reactions. nih.gov While not directly leading to the diaminopropan-2-yl structure, these modifications highlight the reactivity of the eugenol scaffold. Furthermore, the synthesis of 4-allyl-6-(hydroxymethyl)-2-methoxyphenol from eugenol through a Mannich reaction followed by methylation and nucleophilic substitution has been reported, showcasing the stepwise functionalization of the eugenol ring. usu.ac.id

The antifungal activity of eugenol analogues has also been investigated, with modifications to the allyl group and the aromatic ring influencing the biological properties. nih.govmdpi.com These studies underscore the importance of eugenol as a starting material for generating a diverse range of substituted 2-methoxyphenol compounds.

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction provides a straightforward method for introducing a wide variety of substituents onto the parent molecule, thereby modulating its electronic and steric properties. The synthesis of Schiff bases is a versatile tool for creating new ligands for metal complexes and compounds with potential biological activities. iieta.orgmdpi.com

The reaction typically involves refluxing the diamine with a substituted aldehyde or ketone in a suitable solvent, such as ethanol. nih.govnih.govjocpr.com The diversity of commercially available aldehydes allows for the incorporation of numerous functional groups onto the phenol (B47542) ring of the Schiff base. For example, Schiff bases have been synthesized from the condensation of various aminophenols with 2-hydroxy-3-methoxybenzaldehyde. iieta.org

Research has shown the synthesis of Schiff bases from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and various amines, resulting in compounds with antioxidant and enzyme inhibition properties. nih.gov Although the starting material is not the title compound, this work demonstrates the general principle of Schiff base formation with substituted methoxyphenols. Similarly, new Schiff bases have been prepared from o-formylphenoxyacetic acid and aminothiazoles. mdpi.com

The resulting Schiff bases can act as ligands, coordinating with metal ions through the imine nitrogen and other donor atoms. nih.govresearchgate.netmocedes.org This has led to the synthesis of various metal complexes with interesting spectroscopic and electrochemical properties. mdpi.com

Interactive Data Table: Examples of Synthesized Schiff Bases from 2-Methoxyphenol Derivatives

| Starting Aldehyde | Starting Amine | Resulting Schiff Base Structure | Reference |

| 2-hydroxy-3-methoxybenzaldehyde | 2-aminophenol | (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol | iieta.org |

| 2-hydroxy-3-methoxybenzaldehyde | 3-aminophenol | (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol | iieta.org |

| 2-hydroxy-3-methoxybenzaldehyde | 4-aminophenol | (E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol | iieta.org |

| 5-hydroxy-2-methoxybenzaldehyde | 2-amino-5-nitrothiazole | 3-((5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol | researchgate.net |

| Isovanillin | N1,N1-dimethylbenzene-1,4-diamine | (E)-5-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | nih.gov |

The 4-methoxyphenol substructure is a key component in many complex ligands, and its derivatization is a common strategy for fine-tuning the properties of these ligands. The methoxy (B1213986) group can influence the electronic properties of the aromatic ring, while the phenolic hydroxyl group (if present) can be a site for further reactions.

The synthesis of 4-methoxyphenol itself can be achieved by the methylation of hydroquinone. prepchem.comgoogle.com Once formed, the 4-methoxyphenol moiety can be incorporated into larger molecules through various reactions. For example, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives involves the SNAr reaction of 4-fluoronitrobenzene with hydroquinone, followed by reduction of the nitro group and amide bond formation. nih.gov This demonstrates how the phenoxy-phenol linkage, a related structure, can be constructed.

Furthermore, the synthesis of novel diphenylpiperazine hybrids has been reported, where the 4-methoxyphenyl (B3050149) group is a key structural feature. nih.gov These compounds were designed as inhibitors of monoamine oxidase, highlighting the importance of the 4-methoxyphenyl moiety in medicinal chemistry.

Advanced Synthetic Techniques and Reaction Conditions in the Preparation of this compound Analogues

The synthesis of this compound analogues often benefits from the use of advanced synthetic techniques and specific reaction conditions to enhance efficiency, selectivity, and yield. The application of catalytic systems is particularly noteworthy in this regard.

Catalytic systems, particularly those involving transition metals like palladium, play a crucial role in the synthesis of complex organic molecules, including analogues of this compound. These catalysts can facilitate reactions that are otherwise difficult to achieve, often with high selectivity and under mild conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. researchgate.netrsc.org For example, the Sonogashira cross-coupling reaction has been used to tether alkyne side chains to a diphenylurea scaffold, which is a key step in the synthesis of novel antibacterial agents. nih.gov The synthesis of palladium(II) complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands has also been reported, and these complexes have been evaluated as pre-catalysts for allylic amination and Suzuki-Miyaura cross-coupling reactions. rsc.org

Palladium iodide has been shown to catalyze the multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds. nih.gov Furthermore, platinum(II) and palladium(II) complexes with 1,3-diaminopropane have been synthesized and characterized for their potential cytotoxicity. nih.gov

Metal-organic frameworks (MOFs) are another class of materials that can be used as catalysts or as supports for catalysts. mdpi.comnih.gov The synthesis of phenol-tagged ruthenium alkylidene olefin metathesis catalysts and their immobilization within a metal-organic framework support has been demonstrated. mdpi.com This approach combines the catalytic activity of the metal complex with the stability and recyclability of the solid support. Copper-catalyzed dehydrogenation has also been employed for the specific synthesis of meta-substituted phenols and anilines. nih.gov

Interactive Data Table: Catalytic Systems in the Synthesis of Related Compounds

| Catalyst System | Reaction Type | Application | Reference |

| Palladium(II) acetate (B1210297) / P,π-chelating ferrocene phosphinoallyl ligands | Allylic amination, Suzuki-Miyaura cross-coupling | Synthesis of C-N and C-C bonds | rsc.org |

| Palladium Iodide / Potassium Iodide | Oxidative aminocarbonylation | Synthesis of 2-(4-acylfuran-2-yl)acetamides | nih.gov |

| N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II) | Mizoroki-Heck reaction | Carbon-carbon bond formation | researchgate.net |

| Ruthenium alkylidene complex / Metal-Organic Framework | Olefin metathesis | Immobilized catalysis | mdpi.com |

| Copper catalyst | Dehydrogenation/allylic oxidation/amination | Synthesis of meta-carbonyl phenols and anilines | nih.gov |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

The application of microwave-assisted organic synthesis has become an increasingly valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. nih.govrsc.org This methodology has shown considerable promise in the synthesis of complex molecules, including various heterocyclic compounds and substituted diamines. nih.govresearchgate.net While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles and successes observed in the synthesis of analogous structures provide a strong indication of its potential benefits.

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can be particularly advantageous for sluggish reactions or those requiring high temperatures. researchgate.net This rapid heating can minimize the formation of side products that often occur with prolonged exposure to high temperatures under conventional reflux conditions. nih.gov For instance, in the synthesis of 2,4-diaminopyrimidine-based antibiotics, the use of microwave irradiation in a Heck coupling reaction resulted in superior conversions and fewer impurities compared to traditional heating. nih.gov This approach also allowed for a reduction in the amount of catalyst and solvent required. nih.gov

A comparative study on the synthesis of certain 2,4-diaminopyrimidine (B92962) derivatives highlighted the dramatic improvements offered by microwave assistance. While conventional methods yielded products in the range of 10-37%, microwave-assisted conditions provided significantly higher yields with reduced side-product formation. nih.gov

Table 1: Comparison of Synthetic Methodologies for a Heck Coupling Reaction

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Sealed Tube | Not Specified | 10-37% | nih.gov |

| Microwave Irradiation | 400 W, 150°C | 60-80 min | Higher Yields, Fewer Impurities | nih.gov |

Similarly, the synthesis of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues via a one-pot, three-component Hantzsch condensation was significantly more efficient under solvent-free microwave irradiation, yielding products in 86-96% yield in a short time frame. rsc.org The synthesis of 1,3-diaminopropan-2-ol derivatives has also been shown to benefit from microwave irradiation, improving reaction yields and shortening reaction times. researchgate.net These examples underscore the potential for applying microwave-assisted techniques to the synthesis of this compound and its derivatives, likely leading to more efficient and scalable synthetic routes.

Isolation and Purification Methodologies for Complex Derivatives

The isolation and purification of complex derivatives of this compound are critical steps to ensure the final product's purity and to enable accurate characterization. Given the compound's structure, featuring both amine and phenol functional groups, a combination of chromatographic and non-chromatographic techniques is often necessary to separate the target molecule from starting materials, reagents, and byproducts.

Chromatography is a cornerstone of purification in organic synthesis. simsonpharma.commoravek.com For derivatives of this compound, several chromatographic methods are applicable:

Column Chromatography: This is one of the most common methods for purifying organic compounds. simsonpharma.comnih.gov By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable mobile phase (a single solvent or a mixture), components of a mixture can be separated based on their differential adsorption. simsonpharma.com For the purification of methoxyphenol derivatives, column chromatography has been successfully employed to isolate the desired compounds from crude reaction mixtures. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. simsonpharma.com It provides a quick assessment of the purity of the collected fractions.

High-Performance Liquid Chromatography (HPLC): For achieving high levels of purity, particularly for analytical or final product purification, HPLC is a powerful technique. nih.gov It offers higher resolution and efficiency compared to standard column chromatography. nih.gov

Ion-Exchange Chromatography: Given the presence of basic diamine functionalities, ion-exchange chromatography can be a highly effective purification strategy. nih.gov This technique separates molecules based on their net charge at a specific pH.

Hydrophobic Interaction Chromatography: This method has been utilized in the purification of diamine oxidases and could be adapted for synthetic diamine compounds. nih.gov

Beyond chromatography, other techniques play a vital role:

Recrystallization: This technique is used to purify solid compounds based on differences in solubility at varying temperatures. simsonpharma.com By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound can crystallize out, leaving impurities in the solution. simsonpharma.com

Extraction: Liquid-liquid extraction is fundamental for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic layer. simsonpharma.com This is particularly useful for initial workup procedures to remove inorganic salts or highly polar/nonpolar impurities.

Distillation: For volatile derivatives or precursors, distillation can be used to separate compounds based on differences in their boiling points. simsonpharma.com

The choice of purification strategy is dictated by the specific properties of the derivative being synthesized, including its polarity, solubility, and stability. A multi-step purification protocol, often combining extraction, column chromatography, and a final recrystallization or HPLC step, is typically required to obtain highly pure complex derivatives. nih.govnih.govnih.gov

Table 2: Summary of Purification Techniques for Organic Compounds

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a stationary phase. | General purification of solid and non-volatile liquid organic compounds. | simsonpharma.comnih.gov |

| Recrystallization | Differences in solubility of a compound in a solvent at different temperatures. | Purification of solid compounds. | simsonpharma.com |

| Extraction | Differential solubility of a compound in two immiscible solvents. | Separation of compounds based on their acidic, basic, or neutral properties. | simsonpharma.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure. | High-purity separation and analysis of non-volatile compounds. | nih.gov |

| Ion-Exchange Chromatography | Separation based on the reversible interaction between charged molecules and an oppositely charged stationary phase. | Purification of charged molecules such as proteins and amines. | nih.gov |

Spectroscopic and Structural Elucidation of 4 1,3 Diaminopropan 2 Yl 2 Methoxyphenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of 4-(1,3-diaminopropan-2-yl)-2-methoxyphenol is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The aliphatic region would contain signals for the methine and methylene (B1212753) protons of the diaminopropyl side chain, and the methoxy (B1213986) group protons.

The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring, being electron-donating, will typically shift the aromatic protons upfield. The diamino-substituted propyl chain will present more complex splitting patterns. The protons of the two primary amine groups (-NH₂) and the hydroxyl proton are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

For comparison, the related analogue 4-methoxyphenol (B1676288) exhibits aromatic protons in the range of δ 6.77 ppm and a methoxy signal at δ 3.75 ppm. chemicalbook.com Another analogue, 1,3-diamino-2-propanol, shows signals for its aliphatic protons between δ 2.5 and δ 3.5 ppm. chemicalbook.comspectrabase.com

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H | ~ 6.7 - 7.0 | Multiplet (m) | Three distinct signals expected for the ABC spin system of the substituted ring. |

| Phenolic OH | Variable, broad | Singlet (s) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet (s) | Typically a sharp signal integrating to three protons. |

| Aliphatic CH (on C2') | ~ 3.5 - 4.0 | Multiplet (m) | Methine proton adjacent to the hydroxyl group. |

| Aliphatic CH₂ (on C1', C3') | ~ 2.7 - 3.2 | Multiplet (m) | Methylene protons adjacent to the amine groups and the aromatic ring. |

| Amine (-NH₂) | Variable, broad | Singlet (s) | Two signals, each integrating to two protons; exchange with D₂O. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 10 distinct signals are expected, corresponding to the 10 carbon atoms in unique chemical environments.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the hydroxyl and methoxy groups (C1 and C2) are expected to be significantly downfield. In the aliphatic region, the carbon attached to the hydroxyl group (C2' of the propyl chain) will appear further downfield than the carbons adjacent to the amine groups (C1' and C3'). The methoxy carbon typically resonates around 55-60 ppm. docbrown.info

Analysis of analogues like 4-methoxyphenol shows aromatic carbon signals between δ 110 and δ 155 ppm and a methoxy carbon signal around δ 55 ppm. chemicalbook.com For derivatives of 1,3-diamino-2-propanol, aliphatic carbons appear in the range of δ 40-70 ppm. chemicalbook.com

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C1 (-OH) | ~ 145 - 150 | Quaternary carbon, deshielded by oxygen. |

| Aromatic C2 (-OCH₃) | ~ 148 - 155 | Quaternary carbon, deshielded by oxygen. |

| Aromatic C3 | ~ 110 - 115 | Shielded by adjacent electron-donating groups. |

| Aromatic C4 (-CH₂-) | ~ 130 - 135 | Quaternary carbon attached to the side chain. |

| Aromatic C5 | ~ 115 - 120 | |

| Aromatic C6 | ~ 120 - 125 | |

| Methoxy (-OCH₃) | ~ 55 - 60 | |

| Aliphatic C1' | ~ 40 - 45 | Carbon attached to the aromatic ring and an amine. |

| Aliphatic C2' (-CHOH) | ~ 65 - 70 | Carbon bearing the hydroxyl group. |

| Aliphatic C3' (-CH₂NH₂) | ~ 45 - 50 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. westmont.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity within the aromatic ring protons and trace the coupling network through the diaminopropyl side chain (H-C1' to H-C2' to H-C3'). westmont.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, it would show a correlation between the methylene protons at C1' and the aromatic carbons (C3, C4, C5), confirming the attachment point of the side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It can provide insights into the preferred conformation and stereochemistry of the molecule. nih.gov

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound is expected to display characteristic absorption bands for its hydroxyl, amine, ether, and aromatic moieties.

The presence of hydrogen bonding, particularly involving the -OH and -NH₂ groups, can lead to broadening of the corresponding absorption bands. mdpi.com The FT-IR spectrum of 1,3-diaminopropane (B46017) shows characteristic N-H stretching and bending vibrations. researchgate.netresearchgate.net

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Phenolic/Alcoholic -OH | O-H Stretch | 3200 - 3600 (broad) | Broadness indicates hydrogen bonding. |

| Amine -NH₂ | N-H Stretch | 3300 - 3500 (medium) | Often appears as a doublet for primary amines. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak) | |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 (medium) | From the propyl chain and methoxy group. |

| Aromatic C=C | C=C Stretch | 1450 - 1600 (medium) | Multiple bands are characteristic of the benzene ring. |

| Amine -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 (medium) | |

| Phenolic/Alcoholic -OH | O-H Bend | 1330 - 1440 (medium) | |

| Ether C-O | C-O Stretch (Aryl-Alkyl) | 1200 - 1275 (strong) | Asymmetric stretch. |

| Alcohol C-O | C-O Stretch (Secondary) | ~1000 - 1100 (strong) | |

| Aromatic C-H | C-H Bend (Out-of-plane) | 750 - 900 (strong) | The pattern is diagnostic of the ring substitution. |

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. nih.gov For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would confirm its elemental composition.

The fragmentation of the molecule under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions is expected to follow predictable pathways. Key fragmentation events would likely include:

Alpha-Cleavage: The bond between C1' and C2' or C2' and C3' can break, as can the bond between the benzylic carbon (C1') and the aromatic ring. Cleavage adjacent to the nitrogen atoms is a very common pathway for amines.

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position (the C-C bond between the aromatic ring and the side chain), which would lead to a stable, resonance-delocalized benzyl-type cation.

Loss of Small Neutral Molecules: The loss of water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) or aminomethyl radical (•CH₂NH₂) from the side chain, and formaldehyde (B43269) (CH₂O) from the methoxy group are all plausible fragmentation pathways. miamioh.edu The fragmentation of related ketamine analogues often involves cleavage of the bond alpha to the amine and the aromatic ring. nih.gov

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Proposed) | Proposed Fragment Identity | Fragmentation Pathway |

| 198 | [M]⁺ | Molecular Ion |

| 181 | [M - NH₃]⁺ | Loss of ammonia from an amine group. |

| 180 | [M - H₂O]⁺ | Loss of water from the secondary alcohol. |

| 137 | [HOC₆H₃(OCH₃)CH₂]⁺ | Benzylic cleavage. This is expected to be a major fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |

| 58 | [CH(OH)CH₂NH₂]⁺ | Cleavage of the bond between the ring and the side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the intensity of the absorption are highly dependent on the molecular structure, particularly the presence of chromophores and auxochromes, and the extent of conjugation.

In this compound, the primary chromophore is the benzene ring. The electronic transitions observed in the UV-Vis spectrum of this compound and its analogues are primarily of the π → π* and n → π* type. The methoxy (-OCH₃) and amino (-NH₂) groups, along with the hydroxyl (-OH) group, act as powerful auxochromes. These groups possess non-bonding electrons (n electrons) that can interact with the π-system of the benzene ring, a phenomenon known as conjugation.

This interaction delocalizes the electrons over a larger area, which has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). The presence of these auxochromes also typically increases the intensity of the absorption.

The UV-Vis spectrum of phenol (B47542), a basic structural unit, shows absorption bands around 210 nm and 270 nm in a neutral aqueous solution. nist.gov The introduction of a methoxy group, as in 4-methoxyphenol, leads to bathochromic shifts of these bands. For instance, 4-methoxyphenol exhibits absorption maxima at approximately 222 nm and 282 nm. researchgate.net The amino groups in the 1,3-diaminopropan-2-yl substituent are also expected to contribute to a further bathochromic shift due to their electron-donating nature.

The solvent in which the spectrum is recorded can also influence the λmax values. In polar solvents, hydrogen bonding can occur with the hydroxyl and amino groups, which can affect the energies of the n and π* orbitals, often leading to shifts in the absorption bands.

To illustrate the expected electronic transitions, the following table summarizes typical absorption data for related phenolic compounds.

| Compound | λmax (nm) | Electronic Transition | Reference |

| Phenol | ~270 | π → π | nist.gov |

| 4-Methoxyphenol | ~282 | π → π | researchgate.net |

| 4-Aminophenol | ~290 | π → π* | researchgate.net |

This table is illustrative and shows typical values for related compounds to indicate the expected absorption behavior of this compound.

Single Crystal X-ray Diffraction Studies for Definitive Structural Determination

For a molecule like this compound, which possesses multiple hydrogen bond donors (-OH, -NH₂) and acceptors (O, N), the crystal packing is expected to be dominated by a network of hydrogen bonds.

The crystal structure of organic molecules is stabilized by a combination of intermolecular forces, including strong hydrogen bonds, weaker C-H···O and C-H···π interactions, and van der Waals forces. researchgate.net In the case of this compound and its analogues, the presence of hydroxyl and amino functional groups makes hydrogen bonding the most significant contributor to the crystal packing.

Studies on related aminophenol structures have shown that O-H···N and N-H···O hydrogen bonds are prevalent, often leading to the formation of well-defined supramolecular structures such as chains, sheets, or three-dimensional networks. researchgate.net For instance, in the crystal structure of p-aminophenol, each molecule is hydrogen-bonded to six neighboring molecules, creating a complex 3D network. researchgate.net

The flexible 1,3-diaminopropan-2-yl side chain can adopt various conformations to optimize the hydrogen bonding network. The hydroxyl group on this chain can also participate in hydrogen bonding, further strengthening the crystal lattice.

The following table summarizes the types of intermolecular interactions that are expected to be significant in the crystal packing of this compound, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | O-H (phenol) | N (amine) | 2.6 - 2.9 | Formation of primary structural motifs (chains, dimers) |

| Hydrogen Bond | N-H (amine) | O (phenol/methoxy) | 2.8 - 3.2 | Cross-linking of primary motifs into layers or 3D networks |

| Hydrogen Bond | O-H (side chain) | O/N | 2.7 - 3.0 | Further stabilization of the 3D network |

| C-H···O Interaction | C-H (aromatic/alkyl) | O (phenol/methoxy) | 3.0 - 3.5 | Consolidation of the crystal packing |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Stabilization through aromatic interactions |

This table is illustrative and provides expected ranges and roles of intermolecular interactions based on crystallographic data of analogous compounds.

The interplay of these various intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point, solubility, and stability. A detailed analysis of the crystal packing provides fundamental insights into the structure-property relationships of these compounds.

Advanced Computational and Theoretical Investigations of 4 1,3 Diaminopropan 2 Yl 2 Methoxyphenol

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Ligand-Protein Interaction Predictions and Binding Affinity Assessment:No molecular docking studies predicting the interaction of this compound with any protein targets or assessing its binding affinity have been published.

Without these foundational research findings, any attempt to create the requested article would result in speculation or the presentation of irrelevant, generalized information, which would not meet the required standards of scientific accuracy and specificity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding a molecule's three-dimensional structure and its relationship to physical properties and biological activity. It involves identifying all possible spatial arrangements of atoms (conformers) that result from rotation around single bonds and determining their relative stabilities. For flexible molecules like 4-(1,3-diaminopropan-2-yl)-2-methoxyphenol, which has several rotatable bonds in its diaminopropyl side chain and methoxy (B1213986) group, numerous conformations can exist.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the geometries and relative energies of these conformers. ufms.br For instance, studies on similar structures, like chalcone (B49325) isomers, have revealed that different spatial arrangements, such as s-cis and s-trans conformers, can have varying populations at equilibrium based on their calculated energy differences. ufms.br The stability of each conformer is influenced by a combination of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. For this compound, intramolecular hydrogen bonds could potentially form between the amino groups, the hydroxyl group, and the methoxy group, significantly stabilizing certain conformations.

Following the identification of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system. This allows for the study of conformational transitions, solvation effects, and the stability of molecule-receptor interactions. nih.govmdpi.com Simulations of similar phenolic compounds in aqueous solutions have been used to study their hydration shells and how specific interactions with water molecules influence their properties. researchgate.net An MD simulation of this compound would reveal how its flexible side chain moves and interacts with its environment, which is critical for understanding its behavior in a biological context.

Table 1: Illustrative Conformational Analysis Data This table illustrates the type of data obtained from a conformational analysis, showing hypothetical relative energies and equilibrium populations for potential conformers of this compound.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Intramolecular Interactions |

|---|---|---|---|---|

| Conformer A | C-C-C-N1 (~60°), C-C-C-N2 (~-60°) | 0.00 | 45.5 | OH···N hydrogen bond |

| Conformer B | C-C-C-N1 (~180°), C-C-C-N2 (~60°) | 0.85 | 22.1 | NH2···OCH3 interaction |

| Conformer C | C-C-C-N1 (~-60°), C-C-C-N2 (~180°) | 1.20 | 13.7 | Minimal steric hindrance |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in a crystal, it generates a unique three-dimensional surface. The properties mapped onto this surface, such as normalized contact distance (d_norm), provide clear insights into close intermolecular contacts.

This analysis also produces two-dimensional "fingerprint plots," which summarize all intermolecular interactions by plotting the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. These plots can be deconstructed to show the percentage contribution of specific types of atomic contacts to the total crystal packing. For molecules containing hydrogen, oxygen, and carbon, common interactions include hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts.

In studies of related methoxyphenol and phenylpyridine compounds, Hirshfeld analysis has shown that H···H contacts often make up the largest contribution to the crystal packing, reflecting the prevalence of van der Waals forces. nih.govnih.gov O···H/H···O interactions, indicative of hydrogen bonds, and C···H/H···C interactions are also significant contributors. nih.govnih.gov For this compound, the presence of multiple hydrogen bond donors (hydroxyl and amino groups) and acceptors (amino, hydroxyl, and methoxy groups) suggests that O···H and N···H contacts would play a crucial role in its crystal structure, in addition to H···H and C···H interactions.

Table 2: Illustrative Hirshfeld Surface Interaction Contributions This table presents a hypothetical breakdown of intermolecular contacts for crystalline this compound, based on typical values for similar organic molecules. nih.govnih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 42.5% | Represents van der Waals forces and non-specific contacts. |

| O···H / H···O | 28.1% | Indicates strong hydrogen bonding involving hydroxyl and methoxy groups. |

| N···H / H···N | 15.3% | Highlights hydrogen bonding involving the amino groups. |

| C···H / H···C | 11.7% | Represents weaker C-H···π or C-H···O/N interactions. |

| Other (C···C, C···O, etc.) | 2.4% | Includes π-π stacking and other minor contacts. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can predict the efficacy of new, untested compounds. nih.gov

The process involves several steps:

Data Set Preparation : A series of structurally related compounds with known biological activities is compiled. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Building : Using statistical methods or machine learning algorithms, a regression model is created that links a subset of the most relevant descriptors to the observed activity. nih.gov

Validation : The model's predictive power is rigorously tested using statistical metrics like the coefficient of determination (R²) and cross-validation techniques to ensure it is not overfitted. nih.gov

A hypothetical QSAR study on derivatives of this compound might reveal that descriptors related to hydrogen bonding capacity, hydrophobicity (logP), and electronic properties (like electrostatic potential) are critical for its activity. Such a model would be invaluable for guiding the design of more potent analogues.

Table 3: Example of a Hypothetical QSAR Model This table illustrates the components of a QSAR model that could be developed for derivatives of this compound.

| Model Parameter | Value / Descriptor | Description |

|---|---|---|

| Dependent Variable | pIC50 (logarithmic activity) | The biological activity being predicted. |

| Selected Descriptors | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | |

| LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the molecule's ability to accept electrons. | |

| Statistical Metric (Training Set) | R² = 0.88 | Indicates that 88% of the variance in activity is explained by the model. nih.gov |

| Statistical Metric (Test Set) | Q² = 0.75 | A measure of the model's predictive ability on an external set of data. |

Exploration of Reaction Mechanisms via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.

For the synthesis of this compound, computational methods could be used to investigate various synthetic routes. For example, a common route to similar 1,3-diaminopropan-2-ols involves the ring-opening of an epoxide by an amine. researchgate.net A computational study could model this reaction, comparing different nucleophiles and catalysts. It could determine whether the reaction proceeds through a concerted or stepwise mechanism and calculate the activation barriers for each step. nih.gov

Such studies provide a deep understanding of the factors controlling the reaction, including regioselectivity and stereospecificity. rsc.org For instance, a theoretical investigation could explain why a particular isomer is formed preferentially by comparing the activation energies of the transition states leading to different products. This knowledge is invaluable for optimizing reaction conditions to improve yield and purity.

Pharmacological and Biological Activities of 4 1,3 Diaminopropan 2 Yl 2 Methoxyphenol and Its Analogues Non Clinical Focus

Antimicrobial Efficacy (In Vitro Studies)

The antimicrobial potential of phenolic compounds, which are structurally related to 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol, has been a subject of extensive research. These studies reveal that the antimicrobial efficacy is often dependent on the specific chemical structure, including the nature and position of substituent groups on the phenol (B47542) ring.

Antibacterial Activity against Specific Gram-Positive and Gram-Negative Strains (e.g., E. coli, Staphylococcus aureus, Ralstonia solanacearum, Bacillus subtilis)

Phenolic analogues have demonstrated a wide spectrum of antibacterial activity. For instance, methoxyphenol compounds like eugenol (B1671780), capsaicin, and vanillin (B372448) have been tested against foodborne pathogens such as Escherichia coli and Staphylococcus aureus. nih.gov In these studies, S. aureus was particularly susceptible to these compounds. nih.gov The minimum inhibitory concentrations (MICs) for eugenol against S. aureus were found to be as low as 6.25 mM. nih.gov

The antibacterial activity of phenolic compounds is influenced by their chemical structure. For example, the presence of certain functional groups can enhance their potency. Studies on various phenolic compounds have shown varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. uky.eduresearchgate.net For example, thymoquinone, xanthohumol, and ellagic acid have demonstrated high antimicrobial efficacy with MIC values below 20 ppm against several Bacillus species. researchgate.net

The activity of phenolic compounds is not limited to common pathogens. Some have been shown to be effective against plant pathogens as well. For instance, low-molecular-weight phenolic compounds have been found to inhibit the growth of Xylella fastidiosa, a Gram-negative plant pathogen. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Phenolic Analogues

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Eugenol | Staphylococcus aureus | 6.25 mM | nih.gov |

| Capsaicin | Staphylococcus aureus | 12.5 mM | nih.gov |

| Vanillin | Staphylococcus aureus | >12.5 mM | nih.gov |

| Thymoquinone | Bacillus spp. | <20 ppm | researchgate.net |

| Xanthohumol | Bacillus spp. | <20 ppm | researchgate.net |

| Ellagic Acid | Bacillus spp. | <20 ppm | researchgate.net |

| Luteolin | Methicillin-resistant S. aureus (MRSA) | 92.56 µg/mL (GM MIC) | mdpi.com |

| Quercetin | Methicillin-resistant S. aureus (MRSA) | 94.72 µg/mL (GM MIC) | mdpi.com |

| Resveratrol (B1683913) | Methicillin-resistant S. aureus (MRSA) | Obvious antibacterial activity | mdpi.com |

Antifungal Activity against Specific Fungal Strains (e.g., Fusarium oxysporum, Aspergillus niger, Candida albicans, Saccharomyces cerevisiae)

Phenolic analogues also exhibit significant antifungal properties. Eugenol, a well-studied methoxyphenol, has shown efficacy against a range of fungi including Aspergillus niger, Fusarium oxysporum, and various Penicillium species. researchgate.net The growth of F. oxysporum was completely inhibited at a concentration of 150 mg/liter of eugenol. researchgate.net Similarly, honey flavonoids have been reported to inhibit the morphogenesis of Candida albicans. nih.gov

The antifungal activity of plant extracts rich in phenolic compounds has also been documented. For example, ethanolic extracts from Vitis vinifera L. tendrils, which contain various phenolics, displayed in vitro antifungal activity against Fusarium species with MIC values between 250 and 300 ppm. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Phenolic Analogues

| Compound/Extract | Fungal Strain | Activity (Concentration) | Reference |

|---|---|---|---|

| Eugenol | Fusarium oxysporum | 150 mg/liter (complete inhibition) | researchgate.net |

| Eugenol | Aspergillus niger | Fungistatic at >100 mg/liter | researchgate.net |

| Vitis vinifera L. tendril extract | Fusarium spp. | 250-300 ppm (MIC) | nih.gov |

| Honey Flavonoids | Candida albicans | Inhibition of morphogenesis | nih.gov |

Anti-biofilm Properties and Mechanisms of Action

Bacterial biofilms, which are communities of microorganisms embedded in a self-produced matrix, are notoriously resistant to conventional antibiotics. Several phenolic compounds and their derivatives have demonstrated the ability to inhibit biofilm formation and disrupt existing biofilms. nih.govmdpi.comnih.gov

For instance, thymol (B1683141) and carvacrol, which are phenolic compounds, have shown anti-biofilm effects against E. coli and Salmonella. nih.gov Their allyl derivatives exhibited increased potency in inhibiting and killing planktonic cells, though their effectiveness against biofilms was reduced compared to the parent compounds. nih.gov Other studies have shown that salicylaldehyde (B1680747), vanillin, and certain cinnamaldehyde (B126680) derivatives can inhibit biofilm formation by S. aureus by 70-93%. nih.gov

The mechanisms underlying the anti-biofilm activity of phenolic compounds are multifaceted. They can involve the reduction of bacterial growth, impairment of the bacterial membrane, and inhibition of the production of the extracellular matrix that holds the biofilm together. mdpi.com

Investigation of Antimicrobial Mechanisms (e.g., Chelation Theory, Novel Biochemical Pathways)

The antimicrobial action of phenolic compounds is attributed to several mechanisms. One prominent theory is the chelation of metal ions essential for bacterial growth and enzyme function. nih.govresearchgate.netnih.gov Phenolic compounds with structures like o-dihydroxyphenyl groups can chelate ferric iron (Fe³⁺), making it unavailable to bacteria and thereby inhibiting their growth. nih.gov Bacteria produce siderophores to capture iron, and the ability of phenolic compounds to sequester this iron is a key aspect of their antimicrobial strategy. nih.gov

Besides chelation, phenolic compounds can disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov They can also interfere with the activity of essential enzymes and damage bacterial DNA. nih.gov In Gram-negative bacteria, phenolic acids in their undissociated form can cross the cell membrane and acidify the cytoplasm, leading to protein denaturation. nih.gov

Enzymatic Modulation and Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of neurodegenerative diseases like Alzheimer's disease. mdpi.com Natural phenolic compounds and their synthetic analogues have emerged as potential cholinesterase inhibitors. mdpi.commdpi.com

The inhibitory activity of phenolic compounds is influenced by the number and position of hydroxyl and methoxyl groups on the phenol ring. mdpi.com Specifically, methoxy (B1213986) substitution on the phenol ring has been shown to improve cholinesterase inhibitory activity. mdpi.com Resveratrol analogues with heteroaromatic rings have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These studies found that BChE was generally more sensitive to these analogues than AChE. mdpi.com For example, certain methylated thiophene (B33073) derivatives of resveratrol showed significant BChE inhibition with IC₅₀ values in the micromolar range. mdpi.com

The structural diversity of phenolic compounds offers a promising scaffold for the development of new and effective cholinesterase inhibitors. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Selected Phenolic Analogues

| Compound Class/Analogue | Enzyme | Activity | Reference |

|---|---|---|---|

| Heteroaromatic Resveratrol Analogs | Butyrylcholinesterase (BChE) | IC₅₀ values of 22.9 µM and 24.8 µM for compounds 5 and 8 | mdpi.com |

| Methylated Thiophene Derivative of Resveratrol (compound 6) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | IC₅₀ of 27.1 µM for AChE; Equal inhibition toward both enzymes | mdpi.com |

| Phenolic Compounds | Cholinesterases | Methoxy substitution improves inhibitory activity | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies have provided insights into optimizing potency by modifying various parts of the molecule.

Influence of Substituent Variations on Pharmacological Activity

The nature and position of substituents on the aromatic ring and other parts of the molecular scaffold have a profound impact on pharmacological activity.

Aromatic Ring Substituents: In series of related phenyl-containing compounds, the electronic properties of substituents on the phenyl ring are critical. Electron-withdrawing groups (EWGs) like halogens or trifluoromethyl groups often enhance activity, whereas electron-donating groups (EDGs) can decrease it. mdpi.comresearchgate.net For example, in a series of 2,5-dimethoxy amphetamines, EWGs at the 4-position increased psychotomimetic activity. mdpi.com Similarly, in a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have a generally advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com The position of the substituent also matters; in some ketamine analogues, 2- and 3-substituted compounds were generally more active than 4-substituted ones. mdpi.com

Alkyl Chain and Side Group Modifications: The length and substitution on the side chains are also determinant factors. In a series of 2-substituted 2-aminopropane-1,3-diols, the potency was dependent upon the position of a phenyl ring within an alkyl side chain, with a two-carbon spacer between the quaternary carbon and the phenyl ring being optimal. researchgate.net In another study on phenylisopropylamine analogues, increasing the lipophilicity of the substituent at the 4-position was correlated with increased binding affinity at serotonin (B10506) receptors. mdpi.com

Table 2: Influence of Substituent Variation on Biological Activity in Analogue Series

| Compound Series | Variation | Impact on Activity |

| 2,5-Dimethoxy amphetamines | Electron-withdrawing group at position 4 | Increased psychotomimetic activity mdpi.comresearchgate.net |

| 2-Phenoxybenzamides | 4-Fluorophenoxy vs. phenoxy | Fluoro substitution improved antiplasmodial activity mdpi.com |

| Ketamine Esters | Substituent at 2- or 3-position vs. 4-position | 2- and 3-substitution generally more active mdpi.com |

| 2-Aminopropane-1,3-diols | Phenyl ring position on alkyl chain | Optimal potency with a two-carbon spacer researchgate.net |

Impact of Core Scaffold Modifications on Biological Profiles

Altering the central chemical framework, or scaffold, can lead to compounds with entirely new or improved biological profiles. A strategy of "scaffold remodelling" allows for the generation of diverse, three-dimensional structures from a common starting point. This approach has been used to create libraries of sp3-rich compounds from simpler sp2-rich building blocks, with the resulting molecules showing distinct and valuable phenotypic effects in cellular assays.

In the context of developing allosteric integrase inhibitors for HIV-1, modifications to a pyridinyl scaffold provided a series of potent compounds with differentiated 5/6 fused ring systems. Replacing the original pyridine (B92270) core with 1,2,4-triazolopyridine and imidazopyridine scaffolds resulted in compounds with single-digit nanomolar antiviral potency and improved pharmacokinetic profiles. This demonstrates that even subtle changes to the core ring system can dramatically influence both potency and the drug-like properties of a compound series.

Role of Intramolecular Hydrogen Bonding and Conformational Features in Activity

The three-dimensional shape (conformation) of a molecule and the non-covalent interactions within it, such as intramolecular hydrogen bonds (IMHBs), are critical determinants of biological activity. An IMHB can pre-organize a molecule into a specific conformation that is optimal for binding to a biological target.

In the aminoglycoside antibiotic apramycin, an IMHB between a protonated amino group and a vicinal hydroxyl group is crucial for its activity. This bond acidifies the hydroxyl group, enabling a stronger hydrogen bond with the bacterial ribosome, which is essential for its antibacterial effect. The absence of this favorable cis-configuration in an epimer results in a weaker IMHB and significantly reduced activity.

In other complex polyphenolic molecules, IMHB patterns are the dominant factor in stabilizing the lowest energy conformers. The presence and arrangement of these bonds dictate the mutual orientation of different parts of the molecule, which in turn affects its interaction with biological macromolecules. Computational studies on benzamide (B126) derivatives also highlight that IMHBs can influence molecular geometry and charge distribution, which are key to molecular recognition and function.

Biomimetic and Catalytic Activities in Biochemical Systems

The structural motifs within this compound, namely the guaiacol (B22219) (2-methoxyphenol) unit, suggest potential for biomimetic and catalytic activities. Phenolic compounds are known to be involved in a wide range of biochemical reactions, both in nature and in synthetic systems.

Enzymes such as phenolic acid decarboxylase and phenolic acid reductase play key roles in the biotransformation of phenolic compounds. This has led to the development of enzymatic methods that use specific enzymes as biocatalysts to drive these transformations, offering high selectivity under mild conditions.

Furthermore, the phenolic moiety can be a substrate in biomimetic oxidation reactions. Polyoxometalates, for example, have been used as models to mimic the activity of phenoloxidase enzymes, which catalyze the oxidation of phenols. frontiersin.org The guaiacol structure itself is a key platform molecule derived from lignin (B12514952) and is used in various catalytic upgrading processes. rsc.org For instance, molybdenum-based catalysts have shown remarkable activity in the selective deoxygenation of guaiacol to produce phenols. Other catalytic systems involving nickel and other transition metals are actively studied for the hydrodeoxygenation of guaiacol, a critical step in converting biomass-derived oils into fuels and chemicals. mdpi.com These examples highlight the inherent catalytic potential of the guaiacol scaffold present in this compound.

Broader Research Implications and Potential Academic Applications

Contribution to Advanced Ligand Design for Coordination Chemistry and Metallobiomolecules

The molecular structure of 4-(1,3-diaminopropan-2-yl)-2-methoxyphenol makes it a versatile precursor for designing sophisticated ligands in coordination chemistry. The two primary amine groups and the hydroxyl group on the propanol backbone can act as donor sites for metal ions. Furthermore, the phenolic hydroxyl group can also participate in coordination, making the molecule a potential polydentate ligand.

Derivatives of the 1,3-diaminopropan-2-ol core are known to form stable complexes with various metal ions, including copper(II) beilstein-journals.org. The resulting metallobiomolecules are of interest for their catalytic and structural properties. For instance, Schiff base ligands derived from related diamino compounds and salicylaldehydes form stable, uncharged copper(II) complexes beilstein-journals.org. The stereochemistry of the core structure, influenced by the chiral center at the 2-position of the propanol, can be exploited to create chiral ligands. These are highly valuable in asymmetric catalysis, a field focused on synthesizing specific stereoisomers of chiral products.

The presence of the 2-methoxyphenol moiety, derived from o-vanillin, further enhances its potential. This group is a common component in bicompartmental ligands, which can coordinate to two different metal ions, leading to the formation of heterometallic complexes researchgate.net. Such complexes are instrumental in modeling the active sites of metalloenzymes and developing new catalysts. The combination of the flexible diaminopropanol backbone and the functionalized phenol (B47542) ring allows for the synthesis of ligands that can create diverse coordination spheres around metal centers, influencing their reactivity and electronic properties.

Development of Novel Organic Scaffolds with Tunable Bioactivity for Lead Compound Discovery

The 1,3-diaminopropan-2-ol scaffold is a key structural motif in various biologically active molecules. Its derivatives have been investigated for a range of pharmacological activities, highlighting its importance in medicinal chemistry and lead compound discovery nih.govresearchgate.netmdpi.comresearchgate.net. For example, a series of 2-substituted 2-aminopropane-1,3-diols demonstrated potent immunosuppressive effects, with the activity being highly dependent on the nature of the substituent nih.gov.

The structure of this compound incorporates features that can be systematically modified to tune its bioactivity. The primary amine groups can be functionalized to introduce different substituents, altering the molecule's polarity, size, and hydrogen bonding capabilities. This adaptability is crucial for optimizing interactions with biological targets. The synthesis of libraries of such derivatives allows for systematic structure-activity relationship (SAR) studies, which are fundamental to identifying promising lead compounds for drug development nih.gov.

Moreover, the guaiacol (B22219) portion of the molecule is also found in numerous natural products with established biological activities. By combining this phenolic scaffold with the versatile diaminopropanol core, novel molecular frameworks can be generated. These new scaffolds can be screened for various therapeutic applications, including anticancer and antimicrobial activities, leveraging the known bioactivity of related phenol and thiadiazole compounds ijmm.ir.

Applications in Advanced Materials Research and Photophysical Studies

The photophysical properties of organic compounds are of great interest for applications in advanced materials, such as fluorescent probes and components for optoelectronic devices. The 2-methoxyphenol group in this compound can serve as a fluorophore. The photophysical characteristics of such molecules, including their absorption and emission spectra, are often sensitive to the solvent environment and molecular substitutions researchgate.netresearchgate.net.

For instance, studies on related amino-substituted compounds have shown that their fluorescence properties are highly dependent on solvent polarity and acidity researchgate.net. This sensitivity can be exploited to develop chemical sensors. By modifying the amine groups on the diaminopropanol backbone, the electronic properties of the molecule can be tuned, potentially shifting the fluorescence emission to different wavelengths or altering the quantum yield.

Furthermore, the ability of this compound to act as a ligand for metal ions opens up possibilities in the design of fluorescent metal-ion sensors. Upon coordination to a metal ion, the fluorescence of the ligand can be either quenched or enhanced, providing a detectable signal for the presence of the ion researchgate.net. This principle is widely used in the development of selective and sensitive probes for various metal ions in biological and environmental samples. The integration of this molecule into polymeric structures could also lead to new materials with tailored optical properties.

Utility as Chemo-selective Probes in Enzymatic Assays and Biological Systems

The development of chemo-selective probes is essential for studying enzymatic activity and biological processes with high specificity. The structural features of this compound provide a foundation for designing such probes. The amine and hydroxyl groups can be functionalized with reporter groups (e.g., fluorophores) and reactive moieties that can selectively interact with specific enzymes or biomolecules.

Cancer cells, for example, often exhibit unique enzyme expression profiles, which can be targeted for selective imaging or therapy nih.gov. A probe designed from the this compound scaffold could be engineered to be a substrate for an enzyme that is overexpressed in cancer cells. Upon enzymatic cleavage, the probe might release a fluorescent molecule or a cytotoxic agent specifically within the tumor environment. This strategy of exploiting endogenous enzymes for cell-selective activation is a promising approach in diagnostics and targeted therapy nih.gov.

The ability to create derivatives with varied steric and electronic properties allows for the fine-tuning of the probe's selectivity and reactivity. This tunability is critical for minimizing off-target effects and ensuring that the probe interacts specifically with its intended biological target.

Future Research Directions and Unexplored Avenues for 4 1,3 Diaminopropan 2 Yl 2 Methoxyphenol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol and its analogs is a critical first step for extensive biological evaluation. Current synthetic strategies for similar aminophenol structures often involve multi-step processes that may utilize harsh reagents or produce significant waste. researchgate.nettandfonline.com Future research should focus on the development of novel and sustainable synthetic routes.

Key areas of exploration could include:

Green Chemistry Approaches: Investigation into the use of environmentally friendly solvents, such as water or deep eutectic solvents, and catalysts could significantly reduce the environmental impact of synthesis. mdpi.comnih.govnih.gov Methodologies like microwave-assisted synthesis or solid-state fermentation could also offer more sustainable and efficient production pathways. researchgate.netnih.gov

Catalytic Methods: The development of novel catalytic systems, potentially employing transition metals or organocatalysts, could lead to more direct and atom-economical routes to the target compound. researchgate.net For instance, catalytic reduction of a suitable nitrophenol precursor is a common method for producing aminophenols. researchgate.net

One-Pot Syntheses: Designing a one-pot reaction where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates could streamline the production process, saving time, resources, and reducing waste. mdpi.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|